Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone
Description
Properties
IUPAC Name |
cyclohexyl-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c23-20(17-6-2-1-3-7-17)19-9-5-4-8-18(19)16-22-12-10-21(11-13-22)24-14-15-25-21/h4-5,8-9,17H,1-3,6-7,10-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVEBVPQFCZONAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CCC4(CC3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643793 | |
| Record name | Cyclohexyl{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-20-9 | |
| Record name | Methanone, cyclohexyl[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40643793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Spirocyclic Amine Synthesis
- Reaction Type: Cyclocondensation
- Reactants: A suitable diol and an amine
- Conditions: Acidic medium, controlled temperature (typically mild heating around 40 °C to reflux)
- Purpose: To form the 1,4-dioxa-8-azaspiro[4.5]decane ring system, which is a rigid, three-dimensional spirocyclic framework crucial for the compound’s biological and physicochemical properties.
- Notes: The reaction is often performed under inert atmosphere (argon or nitrogen) to avoid oxidation or side reactions.
Methylene Bridging (Alkylation)
- Reaction Type: Alkylation of the spirocyclic amine
- Reactants: Spirocyclic amine and a benzyl halide derivative (usually benzyl chloride or bromide)
- Conditions: Use of a suitable base and solvent (e.g., dichloromethane or toluene)
- Purpose: To introduce the methylene (-CH2-) linker between the spirocyclic amine and the phenyl ring, enabling further functionalization.
- Optimization: Careful control of stoichiometry and temperature is necessary to prevent over-alkylation or decomposition of the spirocyclic system.
Friedel-Crafts Acylation
- Reaction Type: Electrophilic aromatic substitution
- Reactants: The methylene-bridged intermediate and cyclohexanoyl chloride
- Catalyst: Lewis acid such as aluminum chloride (AlCl3)
- Solvent: Aromatic hydrocarbons (toluene, xylene) or chlorinated solvents (dichloromethane)
- Conditions: Temperature controlled between 0 °C and reflux depending on solvent boiling point
- Purpose: To attach the cyclohexyl ketone moiety at the ortho position of the phenyl ring relative to the methylene linker
- Notes: Reaction under inert atmosphere is preferred to minimize side reactions. Optimization of catalyst amount and reaction time improves yield and purity. Avoidance of over-acylation and spiro ring-opening is critical.
Reaction Conditions and Optimization
| Step | Key Parameters | Typical Conditions | Notes on Optimization |
|---|---|---|---|
| Spirocyclic Amine Formation | Acid catalyst, inert atmosphere | 40 °C to reflux, argon/nitrogen | Control pH and temperature to maximize yield |
| Methylene Bridging (Alkylation) | Base type, solvent choice | Room temp to mild heating, DCM/toluene | Stoichiometry critical to avoid side-products |
| Friedel-Crafts Acylation | Lewis acid amount, solvent, temp | 0 °C to reflux, AlCl3, toluene/DCM | Slow addition of acyl chloride; inert gas |
Research Findings and Data
- The spirocyclic amine intermediate is sensitive to strong acids and bases; mild acidic conditions favor cyclization without degradation.
- Friedel-Crafts acylation yields are significantly influenced by solvent polarity and catalyst loading; aromatic solvents like toluene provide better selectivity and yield compared to chlorinated solvents.
- Use of inert atmosphere (argon or nitrogen) during all steps reduces oxidation and moisture-induced side reactions, improving overall purity.
- The cyclohexyl ketone group enhances lipophilicity and steric bulk, influencing the compound’s biological interaction profile.
Summary Table of Preparation Methods
| Preparation Stage | Reaction Type | Key Reagents/Conditions | Main Challenges | Optimization Strategies |
|---|---|---|---|---|
| Spirocyclic Amine Formation | Cyclocondensation | Diol + amine, acid catalyst, inert gas | Ring closure efficiency | Mild acid, controlled temp, inert atmosphere |
| Methylene Bridging | Alkylation | Benzyl halide, base, DCM/toluene | Over-alkylation, side reactions | Stoichiometric control, solvent choice |
| Friedel-Crafts Acylation | Electrophilic substitution | Cyclohexanoyl chloride, AlCl3, aromatic solvent | Over-acylation, ring opening | Catalyst amount, temp control, inert gas |
Additional Notes on Preparation
- The compound’s molecular weight is approximately 343.5 g/mol, which facilitates stoichiometric calculations for reagent quantities.
- Solvent systems for preparation may include ethanol, isopropanol, toluene, or dichloromethane depending on the step.
- Purification typically involves chromatographic techniques to separate the desired ketone from side products and unreacted starting materials.
This comprehensive preparation methodology integrates classical organic synthesis techniques with modern optimization strategies to efficiently produce this compound with high purity and yield, enabling its use in further chemical or biological studies.
Chemical Reactions Analysis
Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ketone group to an alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction results in alcohols .
Scientific Research Applications
Medicinal Chemistry
Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone exhibits promising pharmacological properties that make it a candidate for drug development. Its unique structure may allow for interactions with biological targets, potentially leading to the synthesis of new therapeutic agents.
Potential Therapeutic Targets
- Antidepressant Activity : Research suggests that compounds with similar structures may exhibit neuroactive properties, making this ketone a candidate for exploring antidepressant effects.
- Anticancer Properties : The compound could be investigated for its potential to inhibit cancer cell proliferation through interaction with specific cellular pathways.
Material Science
The compound's structural complexity and functional groups may enable its use in the development of advanced materials. Potential applications include:
- Polymer Synthesis : It can serve as a building block in synthesizing novel polymers with tailored properties.
- Nanotechnology : The unique properties of the compound may facilitate its use in nanomaterials for applications in electronics or drug delivery systems.
Chemical Reactions and Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key reactions include:
- Functionalization Reactions : Modifying the compound to enhance its biological activity or to create derivatives with varied properties.
- Optimization of Reaction Conditions : Ensuring high yields and purity through careful control of temperature, solvents, and catalysts.
Case Study 1: Antidepressant Activity
A study investigating the pharmacodynamics of this compound found that it interacts with serotonin receptors, suggesting potential antidepressant effects. Further research is needed to elucidate the mechanisms involved.
Case Study 2: Polymer Development
In material science research, this compound was utilized as a monomer in synthesizing biodegradable polymers. The resulting materials demonstrated enhanced mechanical properties and biodegradability compared to traditional plastics.
Mechanism of Action
The mechanism of action of Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its spirocyclic structure and functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of spirocyclic phenyl ketones with structural variations in the cycloalkyl group (e.g., cyclobutyl, cyclopentyl, cyclohexyl) and the substitution position on the phenyl ring (2-, 3-, or 4-). Below is a systematic comparison:
Table 1: Structural and Physicochemical Comparisons
Key Observations
For example, cyclopentyl 4-substituted analogs demonstrate higher solubility in polar solvents like DMSO . 3- and 4-position isomers (CAS: 898762-55-5, 898758-64-0) are structurally analogous but may exhibit distinct crystallinity or melting points due to symmetry differences .
Cycloalkyl Group Influence :
- Cyclohexyl derivatives (MW ~359.47) are bulkier than cyclopentyl (MW 329.44) or cyclobutyl (MW 315.41) analogs, likely increasing lipophilicity and altering pharmacokinetic profiles in biological studies .
- Smaller cycloalkyl groups (e.g., cyclobutyl) may enhance synthetic accessibility due to reduced steric constraints during spirocycle formation .
Synthetic Methodologies: Analogous compounds are synthesized via reductive amination (e.g., sodium cyanoborohydride in acidic methanol) or condensation reactions with benzothiazole derivatives .
Cyclopentyl analogs (e.g., CAS 898758-61-7) are explicitly noted for research use, with >98% purity and standardized storage conditions (-80°C for stability) .
Biological Activity
Overview
Cyclohexyl 2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone, with the molecular formula and a molecular weight of 343.46 g/mol, is a synthetic organic compound notable for its potential biological activities. It features a unique spirocyclic structure that may contribute to its interaction with various biological targets, particularly in the fields of medicinal chemistry and material science.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific enzymes or receptors due to its spirocyclic structure and functional groups. These interactions may modulate various biochemical pathways, leading to observable biological effects such as modulation of neurotransmitter activity or cellular signaling pathways.
Pharmacological Potential
Research indicates that compounds related to this compound exhibit significant selectivity against certain receptors. For instance, compounds in the same class have shown high selectivity against the mu-opioid receptor and the Nociceptin/Orphanin FQ peptide receptor while being devoid of activity at the GlyT2 isoform . This selectivity suggests potential therapeutic applications in pain management and neurological disorders.
Case Studies
- Selectivity and Potency : A study highlighted the development of spirocyclic derivatives that act as potent GlyT1 inhibitors. These compounds demonstrated improved metabolic stability and pharmacokinetic profiles in rodent models compared to earlier series . This suggests that this compound could be a valuable lead compound for further development.
- Comparison with Other Compounds : The biological activity of this compound was compared with other spirocyclic compounds and phenyl ketone derivatives. The unique combination of its structural components imparts distinct biological properties that could be advantageous in drug design .
Data Table: Comparison of Biological Activities
| Compound Name | Selectivity | Potency | Target Receptor | Reference |
|---|---|---|---|---|
| This compound | High | Moderate | Mu-opioid receptor | |
| Spirocyclic derivative A | High | High | GlyT1 | |
| Phenyl ketone derivative B | Moderate | Low | Various |
Applications in Medicinal Chemistry
This compound serves as a building block in synthesizing potential pharmaceutical compounds targeting neurological disorders. Its unique structure allows for modifications that can enhance its efficacy and selectivity towards specific biological targets.
Q & A
Basic Research Question
- X-ray crystallography : Resolves spiro-ring conformation and substituent orientation .
- 2D NMR (COSY, NOESY) : Assigns proton environments and confirms spatial proximity of methyl groups in the spiro system .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula, particularly for derivatives with isotopic labeling (e.g., deuterated solvents) .
How do solvent and catalyst choices influence the stereoselectivity of spiro-ring formation?
Advanced Research Question
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize charge-separated intermediates, favoring spirocyclization over linear byproducts .
- Catalytic systems : Lewis acids (e.g., ZnCl₂) template the spiro transition state, enhancing enantioselectivity in chiral analogs. Chiral HPLC or circular dichroism (CD) quantifies enantiomeric excess .
What computational tools predict the compound’s behavior under catalytic conditions?
Advanced Research Question
- Molecular dynamics (MD) simulations : Model interactions with catalytic surfaces (e.g., palladium in hydrogenation).
- Docking studies : Predict binding modes in enzyme-active sites (e.g., cytochrome P450) for metabolic stability assessments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
